molecular formula C22H32O2 B8205475 4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid, (4Z,7Z,10Z,13Z,16Z,19Z)-

4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid, (4Z,7Z,10Z,13Z,16Z,19Z)-

Cat. No.: B8205475
M. Wt: 333.5 g/mol
InChI Key: MBMBGCFOFBJSGT-ISKXWHICSA-N
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Description

4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid, (4Z,7Z,10Z,13Z,16Z,19Z)-, also known as DHA-d5, is a deuterated form of docosahexaenoic acid (DHA). This compound is an omega-3 polyunsaturated fatty acid with 22 carbon atoms and six double bonds. The deuterium atoms replace hydrogen atoms at specific positions, making it useful for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid involves the incorporation of deuterium atoms into the DHA molecule. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions typically involve low temperatures and pressures to ensure selective deuteration .

Industrial Production Methods

Industrial production of this compound often involves the use of algae as a biological source. The algae are cultivated under controlled conditions to produce high yields of DHA, which is then subjected to deuteration processes. Supercritical CO2 extraction is commonly used to isolate DHA from algae, followed by deuteration .

Chemical Reactions Analysis

Types of Reactions

4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Peroxides, aldehydes, and ketones.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Scientific Research Applications

4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid has numerous applications in scientific research:

    Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of DHA in biological samples.

    Biology: Studied for its role in cell membrane fluidity and signaling pathways.

    Medicine: Investigated for its potential neuroprotective and anti-inflammatory effects, particularly in neurodegenerative diseases and cardiovascular health.

    Industry: Utilized in the production of nutritional supplements and functional foods

Mechanism of Action

The mechanism of action of 4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid involves its incorporation into cell membranes, where it influences membrane fluidity and receptor function. It modulates signaling pathways related to inflammation and neuroprotection. The deuterium atoms provide stability, making it useful for tracing metabolic pathways and studying the effects of DHA in various biological systems .

Comparison with Similar Compounds

Similar Compounds

    4,7,10,13,16,19-Docosahexaenoic acid: The non-deuterated form of DHA, widely studied for its health benefits.

    5,8,11,14,17-Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with similar health benefits but fewer double bonds.

    Arachidonic acid: An omega-6 fatty acid involved in inflammatory responses

Uniqueness

4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid is unique due to the presence of deuterium atoms, which enhance its stability and make it an excellent tool for metabolic studies. Its ability to trace metabolic pathways without altering the biological activity of DHA makes it invaluable in research .

Properties

IUPAC Name

(4E,7E,10E,13E,16E,19E)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+/i1D3,2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMBGCFOFBJSGT-ISKXWHICSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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